Cas no 16024-29-6 (5-Methoxy-2-methyl-1,3-dinitrobenzene)

5-Methoxy-2-methyl-1,3-dinitrobenzene is a nitroaromatic compound featuring a methoxy and methyl substituent on a dinitrobenzene backbone. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing nitro groups enhance electrophilic substitution selectivity, while the methoxy and methyl groups influence solubility and steric effects. Its stability under controlled conditions allows for precise functionalization in multi-step reactions. The compound is typically handled with care due to its nitroaromatic properties, requiring appropriate safety measures. It serves as a versatile building block in fine chemical applications.
5-Methoxy-2-methyl-1,3-dinitrobenzene structure
16024-29-6 structure
Product Name:5-Methoxy-2-methyl-1,3-dinitrobenzene
CAS No:16024-29-6
MF:C8H8N2O5
MW:212.15952205658
CID:1032189
PubChem ID:18414145
Update Time:2025-10-24

5-Methoxy-2-methyl-1,3-dinitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxy-2-methyl-1,3-dinitrobenzene
    • 2,6-dinitro-4-methoxytoluene
    • 2,6-Dinitro-4-methoxy-toluol
    • 2.6-Dinitro-4-methoxy-toluol
    • 4-Methoxy-2,6-dinitrotoluene
    • 4-Methyl-3,5-dinitro-anisol
    • 4-methyl-3,5-dinitro-anisole
    • AK123068
    • KB-246341
    • Methyl-(3.5-dinitro-4-methyl-phenyl)-aether
    • 2,6-Dinitro-4-methoxytoluol
    • SCHEMBL4745055
    • AKOS016012284
    • Benzene, 5-methoxy-2-methyl-1,3-dinitro-
    • DTXSID30593551
    • F18375
    • DB-333075
    • 16024-29-6
    • Inchi: 1S/C8H8N2O5/c1-5-7(9(11)12)3-6(15-2)4-8(5)10(13)14/h3-4H,1-2H3
    • InChI Key: IHOSJLCXSPIPHV-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C(C)=C(C=1)[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 212.04332136g/mol
  • Monoisotopic Mass: 212.04332136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 101Ų

5-Methoxy-2-methyl-1,3-dinitrobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M720403-1mg
5-Methoxy-2-methyl-1,3-dinitrobenzene
16024-29-6
1mg
$ 50.00 2022-06-03
TRC
M720403-2mg
5-Methoxy-2-methyl-1,3-dinitrobenzene
16024-29-6
2mg
$ 65.00 2022-06-03
TRC
M720403-10mg
5-Methoxy-2-methyl-1,3-dinitrobenzene
16024-29-6
10mg
$ 80.00 2022-06-03

Additional information on 5-Methoxy-2-methyl-1,3-dinitrobenzene

5-Methoxy-2-methyl-1,3-dinitrobenzene: A Comprehensive Overview

5-Methoxy-2-methyl-1,3-dinitrobenzene (CAS No. 16024-29-6) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with methoxy, methyl, and two nitro groups. The presence of these functional groups imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.

The benzene ring serves as the core structure of this compound, with the methoxy group (-OCH₃) attached at the 5-position and the methyl group (-CH₃) at the 2-position. The nitro groups (-NO₂) are located at the 1 and 3 positions of the benzene ring. This specific substitution pattern not only influences the compound's chemical reactivity but also plays a crucial role in its electronic properties.

Recent studies have highlighted the importance of 5-Methoxy-2-methyl-1,3-dinitrobenzene in the field of materials science, particularly in the development of advanced materials for electronic devices. The compound's ability to act as a precursor for synthesizing novel aromatic compounds has been extensively explored in recent research papers. For instance, a study published in *Chemical Communications* demonstrated how this compound can be used to synthesize highly conductive polymers, which have potential applications in flexible electronics and energy storage devices.

In addition to its role in materials science, 5-Methoxy-2-methyl-1,3-dinitrobenzene has also been studied for its potential in medicinal chemistry. Researchers have investigated its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. A paper published in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibited promising inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's progression.

The synthesis of 5-Methoxy-2-methyl-1,3-dinitrobenzene involves a multi-step process that typically begins with nitration of an appropriate aromatic precursor followed by methylation and methoxylation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly synthesis routes for this compound. For example, a study published in *Green Chemistry* introduced a novel catalytic system that significantly reduces the reaction time and minimizes waste generation during the synthesis process.

From an environmental perspective, understanding the fate and behavior of 5-Methoxy-2-methyl-1,3-dinitrobenzene in natural systems is critical due to its potential use in industrial applications. Research conducted by environmental chemists has focused on determining the degradation pathways of this compound under various conditions, such as UV light exposure and microbial activity. These studies are essential for assessing its environmental impact and ensuring sustainable practices in its production and use.

In conclusion, 5-Methoxy-2-methyl-1,3-dinitrobenzene (CAS No. 16024-29-6) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing scientific knowledge and technological innovation.

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